molecular formula C5H11ClFNO B2994791 2-(Fluoromethyl)morpholine hydrochloride CAS No. 144053-94-1

2-(Fluoromethyl)morpholine hydrochloride

Cat. No. B2994791
CAS RN: 144053-94-1
M. Wt: 155.6
InChI Key: HUCUJVCNAGVDMK-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)morpholine hydrochloride is a chemical compound with the CAS Number: 144053-94-1 . It has a molecular weight of 155.6 . The IUPAC name for this compound is 2-(fluoromethyl)morpholine hydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-(Fluoromethyl)morpholine hydrochloride is 1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(Fluoromethyl)morpholine hydrochloride is a powder . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • 2-(Fluoromethyl)morpholine hydrochloride is synthesized through a process involving amination and cyclization, starting from bromo-fluorophenyl propanones. This process has been used in the synthesis of various morpholine derivatives like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, demonstrating the versatility of the base compound in creating a range of derivatives (Yuan, 2012); (Bin, 2010).

Biological Activity

  • Morpholine derivatives, including those similar to 2-(Fluoromethyl)morpholine hydrochloride, have been studied for their biological activities. For example, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine exhibited remarkable anti-tuberculosis activity and superior anti-microbial properties (S.V et al., 2019).

Structural Studies

  • The crystal structure of morpholine derivatives has been a subject of research, providing insights into their molecular geometry and interaction properties. The crystal structure of 2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium chloride, a compound similar to 2-(Fluoromethyl)morpholine hydrochloride, has been extensively studied (Cao & Hu, 2006).

Chemical Properties and Behavior

  • Research on 2-(Fluoromethyl)morpholine hydrochloride derivatives has also focused on their chemical properties, such as retention behavior in chromatographic processes, which is crucial for pharmaceutical applications (Wright et al., 2003).

Utility in Synthesis

  • The utility of morpholine derivatives in synthetic processes has been demonstrated. For instance, sulfinamides have been used as protective groups in the conversion of amino alcohols into morpholines, a process in which morpholine hydrochloride salts, similar to 2-(Fluoromethyl)morpholine hydrochloride, play a crucial role (Fritz et al., 2011).

Safety and Hazards

The safety information for 2-(Fluoromethyl)morpholine hydrochloride includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and using only in a well-ventilated area .

Relevant Papers Relevant papers related to 2-(Fluoromethyl)morpholine hydrochloride can be found at Sigma-Aldrich . These papers may provide further information on the compound’s properties, uses, and potential applications.

properties

IUPAC Name

2-(fluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCUJVCNAGVDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Fluoromethyl)morpholine hydrochloride

CAS RN

144053-94-1
Record name 2-(fluoromethyl)morpholine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of N-benzyl-2-fluoromethylmorpholine hydrochloride (1.46 g) in ethanol (85 ml) is added 10% palladium-carbon (0.2 g), and the mixture is stirred under hydrogen atmosphere (maximum hydrogen pressure: 6 kg/cm2) at room temperature. After completion of absorption of hydrogen gas, palladium-carbon is filtered off, and the filtrate is concentrated under reduced pressure. To the residue are added ether (2 ml) and ethanol (0.5 ml), and the precipitated crystals are separated by filtration and dried under reduced pressure to give the title compound (0.6 g).
Name
N-benzyl-2-fluoromethylmorpholine hydrochloride
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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